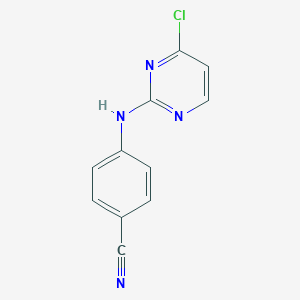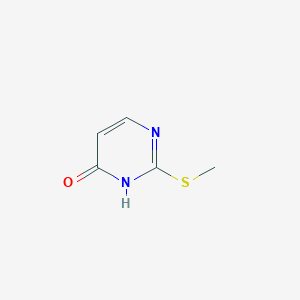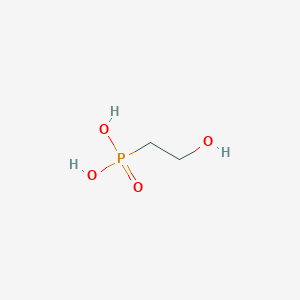
Dodecamethylpentasiloxane
Vue d'ensemble
Description
Dodecamethylpentasiloxane is an organosilicon compound with the molecular formula C₁₂H₃₆O₄Si₅. It is characterized by its unique structure, consisting of a pentasiloxane backbone where all hydrogen atoms are replaced by methyl groups. This compound is widely used in various industrial applications due to its stability and hydrophobic properties .
Applications De Recherche Scientifique
Dodecamethylpentasiloxane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Dodecamethylpentasiloxane, also known as an organosiloxane, is primarily used as a reactant or solvent in organic synthesis . It is also used as a precursor compound to synthesize useful compounds, such as straight-chain linear polydimethylsiloxanes (PDMS), which are widely used in industrial applications such as coatings, adhesives, and elastomers . Additionally, it exhibits insecticidal activity against bed bugs .
Mode of Action
It is known that it interacts with its targets (eg, bed bugs) by acting as an insecticide . In the context of organic synthesis, it serves as a reactant or solvent, participating in chemical reactions to produce desired products .
Biochemical Pathways
It is known to be a metabolite observed in cancer metabolism
Pharmacokinetics
It is known that it can be transformed by a specific microflora and in the natural environment degraded by mechanisms similar to other organic compounds .
Result of Action
The result of this compound’s action depends on its application. In the context of insecticidal activity, it results in the death of bed bugs . When used in organic synthesis, it contributes to the formation of desired products .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its degradation in the natural environment can be facilitated by specific microflora . Moreover, its use and release to the environment are subject to regulatory activities .
Analyse Biochimique
Biochemical Properties
It is known that Dodecamethylpentasiloxane is a component of siloxanes and can be used as silicone oil . It exhibits insecticidal activity against bed bugs
Cellular Effects
It has been suggested that linear siloxanes, including this compound, may have potential effects on the respiratory system and liver following longer-term exposures
Molecular Mechanism
It is known that this compound is a component of siloxanes and can be used as silicone oil
Temporal Effects in Laboratory Settings
It is known that this compound has high thermal stability, which makes it suitable for use in industrial processes .
Metabolic Pathways
It is known that this compound is a component of siloxanes and can be used as silicone oil
Transport and Distribution
It is known that this compound is a component of siloxanes and can be used as silicone oil
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecamethylpentasiloxane can be synthesized through multiple routes. One common method involves the reaction of chlorotrimethylsilane with 1,1,3,3-tetramethyl-1,3-diethoxydisiloxane in the presence of sodium hydroxide in toluene at temperatures between 15°C to 25°C. This is followed by a reaction with chlorotrimethylsilane in pentane at -55°C .
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis and condensation of dimethyldichlorosilane. This process is carried out in the presence of water and a catalyst, such as a strong acid or base, to facilitate the formation of the siloxane bonds .
Analyse Des Réactions Chimiques
Types of Reactions: Dodecamethylpentasiloxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane oligomers.
Substitution: Various substituted siloxanes depending on the reagents used.
Comparaison Avec Des Composés Similaires
- Tetradecamethylhexasiloxane
- Decamethylcyclopentasiloxane
- Hexamethyldisiloxane
- Octamethylcyclotetrasiloxane
Comparison: Dodecamethylpentasiloxane is unique due to its specific chain length and methyl substitution pattern, which confer distinct physical and chemical properties. Compared to tetradecamethylhexasiloxane and decamethylcyclopentasiloxane, it has a lower molecular weight and different thermodynamic properties, making it suitable for specific applications such as in coatings and as a reactant in organic synthesis .
Propriétés
IUPAC Name |
bis[[dimethyl(trimethylsilyloxy)silyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H36O4Si5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZANXDWQAVSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36O4Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044803 | |
| Record name | Dodecamethylpentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |
| Record name | Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20681 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
230 °C, BP: 229 °C at 710 mm Hg | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7.04X10-5 mg/L at 25 °C, Soluble in carbon tetrachloride, carbon disulfide, Soluble in benzene and higher hydrocarbons; slightly soluble in alcohol and the heavy hydrocarbons | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8755 g/cu cm at 20 °C | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.50X10-2 mm Hg at 25 °C (extrapolated) | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Liquid | |
CAS No. |
141-63-9 | |
| Record name | Dodecamethylpentasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecamethylpentasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentasiloxane, 1,1,1,3,3,5,5,7,7,9,9,9-dodecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecamethylpentasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecamethylpentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECAMETHYLPENTASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QDQ2VQ5YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-80 °C | |
| Record name | Dodecamethylpentasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)



![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)


![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)





